molecular formula C11H7FOS B1412599 3-Fluoro-5-thiophen-3-ylbenzaldehyde CAS No. 1645949-40-1

3-Fluoro-5-thiophen-3-ylbenzaldehyde

Cat. No.: B1412599
CAS No.: 1645949-40-1
M. Wt: 206.24 g/mol
InChI Key: VMRLUTVSTIXDOL-UHFFFAOYSA-N
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Description

3-Fluoro-5-thiophen-3-ylbenzaldehyde (CAS: 1645949-40-1) is a fluorinated aromatic aldehyde featuring a thiophene substituent at the 3-position of the benzene ring. This compound is characterized by a reactive aldehyde group, a fluorine atom at the 3-position, and a thiophen-3-yl moiety at the 5-position. Its structural features make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The fluorine atom enhances electron-withdrawing effects, while the thiophene ring contributes π-electron richness, influencing its reactivity and stability in cross-coupling or condensation reactions .

Properties

IUPAC Name

3-fluoro-5-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLUTVSTIXDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-thiophen-3-ylbenzaldehyde typically involves the reaction of 3-thiophen-3-ylbenzaldehyde with a fluorinating agent. One common method is the electrophilic aromatic substitution reaction, where the fluorine atom is introduced into the benzaldehyde ring. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and a fluorinating agent like fluorine gas or a fluorine-containing compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-thiophen-3-ylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: 3-Fluoro-5-thiophen-3-ylbenzoic acid.

    Reduction: 3-Fluoro-5-thiophen-3-ylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from 3-Fluoro-5-thiophen-3-ylbenzaldehyde. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains. A notable study demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
AStaphylococcus aureus8
BEscherichia coli16
CPseudomonas aeruginosa32

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing the thiophene moiety exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism of action appears to involve the induction of apoptosis in cancer cells .

Table 2: Anticancer Activity of Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
DMCF-712
EPC-315
FHCT-11610

Agrochemical Applications

The compound's structural characteristics make it a suitable candidate for developing agrochemicals with herbicidal or fungicidal properties. Research has shown that derivatives can inhibit the growth of specific plant pathogens, suggesting potential use in crop protection .

Table 3: Fungicidal Activity of Derivatives

CompoundPathogenEfficacy (%)Reference
GFusarium oxysporum95
HBotrytis cinerea88

Organic Electronics

The unique electronic properties of this compound derivatives have made them valuable in the field of organic electronics. They are used as building blocks in the synthesis of organic semiconductors and materials for organic light-emitting diodes (OLEDs). Their fluorinated structure enhances stability and performance in electronic applications .

Table 4: Electronic Properties of Derivatives

CompoundApplicationPerformance MetricReference
IOLEDsLuminescence Efficiency (%)
JOrganic SemiconductorsCharge Mobility (cm²/V·s)

Case Study 1: Antimicrobial Development

In a study focused on developing new antimicrobial agents, researchers synthesized a series of derivatives based on this compound. The most promising candidates demonstrated potent activity against drug-resistant strains, highlighting the compound's potential as a lead structure for novel antibiotics .

Case Study 2: Cancer Treatment

Another investigation evaluated the anticancer properties of thiophene-linked compounds derived from this aldehyde. The study revealed that specific modifications to the thiophene ring significantly enhanced cytotoxicity against cancer cells, providing insights into structure-activity relationships that could guide future drug design .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-thiophen-3-ylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Fluoro-5-thiophen-3-ylbenzaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Functional Group Substituent Position Key Properties Potential Applications
This compound 1645949-40-1 C₁₁H₇FOS Aldehyde Thiophen-3-yl High electrophilicity at aldehyde; enhanced stability due to fluorine substituent Building block for Schiff bases, drug synthesis
3-Fluoro-5-thiophen-2-ylbenzaldehyde 2270911-32-3 C₁₁H₇FOS Aldehyde Thiophen-2-yl Increased π-electron density at aldehyde (thiophen-2-yl conjugation) Materials science (conducting polymers)
3-Fluoro-5-thiophen-3-ylbenzoic acid 1261937-31-8 C₁₁H₇FO₂S Carboxylic acid Thiophen-3-yl Acidic; forms salts/esters; lower reactivity compared to aldehyde Polymer precursors, metal-organic frameworks
3-Fluoro-5-thiophen-3-ylbenzylamine 2270907-71-4 C₁₁H₁₀FNS Amine Thiophen-3-yl Nucleophilic amine; forms amides/imines Pharmaceutical intermediates
5-(5-Formylthiophen-2-yl)-3-trifluoromethoxyphenol 1261920-14-2 C₁₃H₈F₃O₃S Aldehyde, phenol Thiophen-2-yl Dual functionality (aldehyde + phenol); steric hindrance Bioconjugation, agrochemicals

Positional Isomerism: Thiophen-3-yl vs. Thiophen-2-yl

  • Electronic Effects : The thiophen-2-yl isomer (CAS: 2270911-32-3) exhibits stronger conjugation between the sulfur atom and the benzene ring, leading to greater electron density at the aldehyde group compared to the thiophen-3-yl analog. This enhances its reactivity in nucleophilic additions (e.g., Grignard reactions) .
  • Synthetic Utility : Thiophen-2-yl derivatives are preferred in materials science for constructing π-conjugated systems, while thiophen-3-yl analogs are more common in medicinal chemistry due to their steric compatibility with biological targets .

Functional Group Variations

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound facilitates condensation reactions (e.g., forming hydrazones or imines), whereas the carboxylic acid derivative (CAS: 1261937-31-8) is better suited for esterification or coordination chemistry .
  • Amine Derivative : The benzylamine analog (CAS: 2270907-71-4) serves as a nucleophilic partner in amide bond formation, critical in peptide-mimetic drug design .

Substituent Effects

  • Fluorine vs. Trifluoromethyl : Replacing the thiophene ring with a trifluoromethyl group (e.g., 3-Fluoro-5-trifluoromethyl benzyl acetic acid) increases hydrophobicity and metabolic stability but reduces π-electron interactions, limiting applications in optoelectronics .

Biological Activity

3-Fluoro-5-thiophen-3-ylbenzaldehyde is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzaldehyde group substituted with a fluorine atom and a thiophene ring. The presence of these functional groups contributes to its unique chemical reactivity, allowing it to interact with biological molecules effectively. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein functions.

The biological activity of this compound is primarily attributed to:

  • Aldehyde Group : Facilitates covalent bonding with nucleophilic sites in proteins, influencing enzyme activity.
  • Fluorine Atom : Enhances electronic properties, increasing reactivity and binding affinity to specific molecular targets.
  • Thiophene Ring : Provides stability and enables π-π interactions with aromatic residues in proteins, further modulating biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The compound demonstrated an IC50 value of approximately 10 µM against breast cancer cells, indicating potent anticancer activity .

Research Findings

Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:

  • Neuroprotective Effects : Compounds derived from this structure have been investigated for their neuroprotective properties against oxidative stress-induced neuronal damage .
  • Anti-inflammatory Activity : Research has shown that derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Synthesis and Optimization : Ongoing research focuses on optimizing synthetic routes to enhance yield and purity for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.